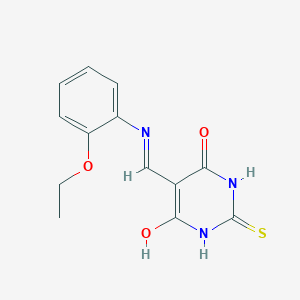

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that belongs to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, featuring a thioxodihydropyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2-ethoxyaniline with a suitable aldehyde, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Dihydropyrimidine derivatives, including this compound, have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values as low as 0.28 µg/mL . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance anticancer activity .

Antimicrobial Properties

The compound is also being explored for its antimicrobial activities . Similar thioxodihydropyrimidine derivatives have been reported to exhibit significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Chemical Synthesis

In the realm of chemistry, 5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can yield new compounds with potentially enhanced biological activities .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor makes it a candidate for further research in biochemistry. Studies have shown that similar compounds can effectively inhibit enzymes involved in cancer progression and other diseases .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of thioxodihydropyrimidine derivatives similar to this compound against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antiviral Mechanism Exploration

Another investigation focused on the antiviral potential of thioxodihydropyrimidines, demonstrating their ability to inhibit viral replication through enzyme inhibition mechanisms. This study highlighted the importance of structural variations in enhancing antiviral activity.

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent with cytotoxic effects | IC50 values < 0.28 µg/mL against MCF-7 |

| Antiviral Activity | Inhibition of viral replication | Enzyme inhibitors in related compounds |

| Antimicrobial Properties | Significant antibacterial and antifungal effects | Disruption of microbial membranes |

| Chemical Synthesis | Building block for synthesizing complex molecules | Structural modifications yield new compounds |

| Enzyme Inhibition Studies | Inhibition of enzymes involved in disease progression | Effective against key enzymes |

作用機序

The mechanism of action of 5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular processes, such as cell cycle progression, apoptosis, or signal transduction pathways.

類似化合物との比較

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and anticancer properties.

Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-neuroinflammatory activities.

1H-pyrrolo[2,3-b]pyridine derivatives: Target FGFR signaling pathways and have potential anticancer applications.

Uniqueness

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique thioxodihydropyrimidine core, which imparts distinct chemical and biological properties

生物活性

5-(((2-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the class of thioxodihydropyrimidines, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structural Characteristics

The compound can be synthesized through a multicomponent reaction involving barbituric acid derivatives and aromatic amines. The reaction typically occurs in acetonitrile at ambient temperature, yielding products with high purity and yield. The structural characteristics include a thioxodihydropyrimidine core, which is crucial for its biological activity.

Table 1: Synthesis Overview

| Reactants | Conditions | Yield (%) | References |

|---|---|---|---|

| Barbituric acid + Aniline | Acetonitrile, RT | 72 - 95 | |

| Thiobarbituric acid + Aromatic amines | Ambient conditions | 77 |

Antiproliferative Effects

Research indicates that derivatives of thioxodihydropyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported that specific derivatives showed cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 13.3 µM . This suggests that modifications to the thioxodihydropyrimidine structure can enhance its anticancer properties.

The mechanism behind the antiproliferative effects is thought to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. Some derivatives have been shown to act as xanthine oxidase inhibitors and exhibit antioxidant properties, contributing to their cytotoxic effects on cancer cells .

Antimicrobial Activity

Compounds within this class have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features that contribute to this activity include the presence of electron-withdrawing groups on the aromatic ring, which enhance interaction with bacterial targets .

Case Study 1: Antiproliferative Activity

In a study evaluating various thioxodihydropyrimidine derivatives, a series of compounds were tested for their cytotoxic effects on MCF-7 cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity compared to unsubstituted analogs. The study concluded that structural modifications significantly influence biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized thioxodihydropyrimidines against common bacterial strains. The findings revealed that certain derivatives displayed potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituents on the aromatic ring : Electron-withdrawing groups enhance antiproliferative activity.

- Positioning of functional groups : The positioning of amino or ethoxy groups significantly affects the biological profile.

- Core structure : The thioxodihydropyrimidine core is essential for maintaining biological activity across different derivatives.

特性

IUPAC Name |

5-[(2-ethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-2-19-10-6-4-3-5-9(10)14-7-8-11(17)15-13(20)16-12(8)18/h3-7H,2H2,1H3,(H3,15,16,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTJBQOJSSPGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。